molecular formula C23H22N4O3S B2486882 1-allyl-3-((3,4-dimethylphenyl)sulfonyl)-2-imino-8-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one CAS No. 853753-20-5

1-allyl-3-((3,4-dimethylphenyl)sulfonyl)-2-imino-8-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one

Cat. No. B2486882
CAS RN: 853753-20-5
M. Wt: 434.51
InChI Key: VIMHKOKDLVDTKF-UHFFFAOYSA-N
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Description

"1-allyl-3-((3,4-dimethylphenyl)sulfonyl)-2-imino-8-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one" is a complex organic compound that likely exhibits a range of biological activities due to its structural features. The compound is part of the broader family of pyrimidinone derivatives, which are known for their versatile chemical and biological properties, including potential antiviral, anticancer, and enzyme inhibition activities.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical reactions, starting from basic heterocyclic scaffolds and introducing various functional groups through reactions such as nucleophilic substitution, esterification, and sulfonylation. For example, compounds with related structures have been synthesized by reacting amino-substituted pyrimidines with sulfonyl chlorides or through the cycloaddition of azides and alkynes in a click chemistry approach (Ivachtchenko et al., 2011).

Molecular Structure Analysis

The molecular structure of pyrimidinone derivatives is characterized by the presence of multiple ring systems, which contribute to the molecule's stability and reactivity. The sulfonyl group attached to an aromatic ring can significantly influence the electronic distribution across the molecule, affecting its interaction with biological targets. X-ray crystallography and NMR spectroscopy are commonly used techniques to elucidate the structural details of such compounds (Seethalakshmi & Palanivel, 2017).

Chemical Reactions and Properties

Pyrimidinone derivatives can undergo various chemical reactions, including nucleophilic substitution, condensation, and cyclization reactions, which allow for the introduction of different substituents and the formation of complex molecular architectures. These reactions are crucial for modifying the compound's chemical properties and enhancing its biological activity (Bentya et al., 2011).

Physical Properties Analysis

The physical properties of pyrimidinone derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. The presence of sulfonyl and methyl groups can affect the compound's hydrophobicity, impacting its solubility in organic solvents and water. These properties are important for the compound's application in various scientific and industrial processes (Rodríguez et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are determined by the functional groups present in the molecule. For instance, the sulfonyl group can enhance the compound's ability to act as an electron-withdrawing group, affecting its reactivity towards nucleophiles and electrophiles. These properties are crucial for understanding the compound's behavior in chemical reactions and its potential biological activities (Guan et al., 2014).

Scientific Research Applications

Chemical Properties and Reactions

1-allyl-3-((3,4-dimethylphenyl)sulfonyl)-2-imino-8-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one belongs to a class of compounds that exhibit interesting chemical properties and reactions, such as the Dimroth rearrangement and isomerization. For instance, Brown and England (1967) found that the insertion of substituents like allyl into iminopyrimidines affects their basic strength and rate of Dimroth rearrangement, leading to various molecular transformations (Brown & England, 1967).

Antiproliferative Activity

Research has explored the potential antiproliferative effects of related pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. Mallesha et al. (2012) synthesized a series of these compounds, finding some to exhibit significant activity against various cancer cell lines. This suggests a potential avenue for cancer treatment research (Mallesha et al., 2012).

Synthesis and Transformation

The synthesis and transformation of compounds related to 1-allyl-3-((3,4-dimethylphenyl)sulfonyl)-2-imino-8-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one have been extensively studied. Rahmouni et al. (2014) described the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, highlighting the versatility and reactivity of this class of compounds (Rahmouni et al., 2014).

Antiviral Activity

Compounds within this chemical class have also been investigated for their antiviral properties. A study by Solomyannyi et al. (2019) developed novel sulfonic cytosine derivatives with potent antiviral activity, which could be relevant in the context of diseases caused by viruses (Solomyannyi et al., 2019).

properties

IUPAC Name

5-(3,4-dimethylphenyl)sulfonyl-6-imino-13-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-5-10-26-21(24)19(31(29,30)17-8-7-15(3)16(4)11-17)12-18-22(26)25-20-9-6-14(2)13-27(20)23(18)28/h5-9,11-13,24H,1,10H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMHKOKDLVDTKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC=C)S(=O)(=O)C4=CC(=C(C=C4)C)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-allyl-3-((3,4-dimethylphenyl)sulfonyl)-2-imino-8-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one

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